
4-Hydroxy-5-pentylcyclopent-2-en-1-one
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Description
4-Hydroxy-5-pentylcyclopent-2-en-1-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: How can researchers optimize the synthesis of 4-Hydroxy-5-pentylcyclopent-2-en-1-one to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Cyclopentenone derivatives often require precise thermal conditions to avoid side reactions like over-oxidation or polymerization. For example, highlights hazard mitigation during exothermic steps, suggesting gradual reagent addition and real-time temperature monitoring .
- Catalyst selection : Acid or base catalysts (e.g., Lewis acids like BF₃·OEt₂) can influence regioselectivity. ’s structural data for similar compounds implies that steric effects from the pentyl chain may necessitate bulky catalysts to prevent steric hindrance .
- Purification : Gas chromatography (GC) or HPLC coupled with mass spectrometry (as in ) can identify byproducts, enabling solvent system adjustments (e.g., gradient elution) .
Q. Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the hydroxyl group’s position and the pentyl chain’s conformation. Compare chemical shifts with analogous compounds in and to validate assignments .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention indices and fragmentation patterns from NIST databases ( ) to confirm molecular weight and detect volatile impurities .
- IR Spectroscopy : The carbonyl (C=O) and hydroxyl (O-H) stretches (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) should align with computational predictions (e.g., PubChem data in ) .
Q. Advanced: How can researchers investigate the reaction mechanisms involving this compound in cycloaddition or oxidation reactions?
Methodological Answer:
- Isotopic Labeling : Introduce deuterium or ¹³C at the hydroxyl or carbonyl group to track proton transfer or bond cleavage via NMR or MS. ’s synthesis protocols can guide safe handling of labeled precursors .
- Computational Modeling : Density Functional Theory (DFT) calculations (using software like Gaussian) can predict transition states and activation energies. Compare results with experimental kinetic data (e.g., rate constants from ) to validate mechanisms .
- In Situ Spectroscopy : Use UV-Vis or Raman spectroscopy to monitor intermediate formation during reactions, as demonstrated in ’s surface chemistry studies .
Q. Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, humidity) to isolate variables. ’s GC data emphasizes calibration with certified reference materials to ensure reproducibility .
- Advanced Characterization : Use X-ray crystallography (as in ) to confirm solid-state structure, which can explain discrepancies in solubility measurements .
- Environmental Stress Testing : Expose the compound to varying pH, light, and oxygen levels (see ’s surface reactivity framework) to identify degradation pathways .
Q. Advanced: What strategies are effective for studying the biological interactions of this compound without violating ethical guidelines?
Methodological Answer:
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins. Cross-validate with structural analogs in and .
- In Vitro Assays : Cell-based toxicity studies (e.g., MTT assays) must follow protocols in ’s safety guidelines, including proper PPE and waste disposal .
- Ethical Compliance : Adhere to institutional review board (IRB) standards ( ) for any human cell line use, ensuring informed consent and data anonymization .
Q. Advanced: How can researchers design experiments to explore the environmental fate of this compound?
Methodological Answer:
- Aquatic Fate Studies : Follow ’s QRA2 framework for aquatic risk assessment, measuring biodegradation half-life via OECD 301/302 tests .
- Adsorption Experiments : Use silica or cellulose surfaces (as in ) to simulate indoor/outdoor deposition, analyzing residues via LC-MS .
- Tropospheric Degradation : Employ smog chamber experiments with OH radicals, quantifying products via FTIR or GC-MS .
Properties
CAS No. |
78986-03-5 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-hydroxy-5-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h6-9,11H,2-5H2,1H3 |
InChI Key |
PJVOCKSLNHMZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C=CC1=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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